2-Aminopropanamide hydrochloride
Description
BenchChem offers high-quality 2-Aminopropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminopropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminopropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAINKIUSZGVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80222-96-4 | |
| Record name | 2-aminopropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
1. Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of 2-Aminopropanamide Hydrochloride Powder
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Aminopropanamide hydrochloride, a crucial parameter for its development as a pharmaceutical substance. Directed at researchers, scientists, and drug development professionals, this document outlines the fundamental principles and detailed experimental protocols for a thorough stability assessment. The guide delves into the evaluation of thermal stability, hygroscopicity, solid-state properties, and potential degradation pathways under forced conditions, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and pharmacopeias. By integrating theoretical understanding with practical, field-proven methodologies, this guide aims to equip scientists with the necessary tools to ensure the quality, safety, and efficacy of drug products containing 2-Aminopropanamide hydrochloride.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
2-Aminopropanamide hydrochloride, also known as L-Alaninamide hydrochloride, is a derivative of the amino acid alanine.[1] It serves as a valuable building block in the synthesis of various pharmaceutical compounds.[2] The physical and chemical stability of this raw material is paramount, as any degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in bioavailability.[3] Therefore, a comprehensive understanding of its thermodynamic stability is not merely a regulatory requirement but a fundamental scientific necessity for robust drug development.
This guide provides a holistic approach to characterizing the stability of 2-Aminopropanamide hydrochloride powder, focusing on the causality behind experimental choices to foster a self-validating system of protocols.
Table 1: Physicochemical Properties of 2-Aminopropanamide Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-Aminopropanamide hydrochloride | [4] |
| CAS Number | 33208-99-0 | [4] |
| Molecular Formula | C₃H₈N₂O·HCl | [4] |
| Molecular Weight | 124.57 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | Decomposes above 170 °C | [6] |
| Hygroscopicity | Hygroscopic | [6] |
Thermal Stability Assessment: Unveiling the Impact of Heat
Thermal analysis is a cornerstone of stability testing, providing insights into the physical and chemical changes that occur upon heating.[7] For 2-Aminopropanamide hydrochloride, two key techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, revealing information about thermal decomposition, dehydration, and desolvation.[9] This technique is crucial for determining the temperature at which the compound begins to degrade.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications and USP General Chapter <891>.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Aminopropanamide hydrochloride powder into a clean, tared TGA pan.
-
Analysis Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed.
-
Temperature Range: Heat the sample from ambient temperature to a temperature beyond the point of complete decomposition (e.g., 300 °C).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine melting point, enthalpy of fusion, glass transitions, and to detect polymorphic transformations.[11][12]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) as per USP General Chapter <891>.[13]
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Aminopropanamide hydrochloride powder into a hermetically sealed aluminum pan.
-
Analysis Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Temperature Program: Heat the sample from ambient temperature to a temperature that encompasses the melting and decomposition events observed in TGA.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, solid-solid transitions) and exothermic (decomposition, crystallization) events. The peak temperature of an endotherm can be taken as the melting point, while the area under the peak corresponds to the enthalpy of the transition.
Figure 1: Workflow for Thermal Stability Assessment.
Hygroscopicity: Understanding Moisture Sorption
2-Aminopropanamide hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This can have significant consequences, including deliquescence, changes in crystal form, and facilitation of chemical degradation.[14] A quantitative assessment of its hygroscopic nature is therefore essential.
Gravimetric Sorption Analysis
Gravimetric sorption analysis provides a detailed profile of moisture uptake as a function of relative humidity (RH).
-
Instrument Setup: Utilize a dynamic vapor sorption (DVS) instrument or a static method as described in the European Pharmacopoeia (Ph. Eur.).[15]
-
Sample Preparation: Place a known mass of the pre-dried sample in the instrument. Pre-drying is crucial to remove any initial moisture content.[15]
-
Analysis Conditions:
-
Temperature: Maintain a constant temperature, typically 25 °C.
-
Humidity Program: Expose the sample to a stepwise increase in RH (e.g., from 0% to 90% in 10% increments), allowing the sample to reach equilibrium at each step. Follow this with a desorption cycle.
-
-
Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified according to the Ph. Eur. criteria.[16]
Table 2: European Pharmacopoeia Classification of Hygroscopicity
| Classification | Increase in Mass |
| Non-hygroscopic | ≤ 0.12% w/w |
| Slightly hygroscopic | ≥ 0.2% and < 2% w/w |
| Hygroscopic | ≥ 2% and < 15% w/w |
| Very hygroscopic | ≥ 15% w/w |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Source: European Pharmacopoeia[16]
Solid-State Characterization: The Importance of Crystalline Form
The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form (polymorphism) and degree of crystallinity, can significantly impact its stability, solubility, and manufacturability.[17]
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful, non-destructive technique for identifying the crystalline phase of a material.[18] Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph.[17]
-
Instrument Setup: Use a calibrated X-ray powder diffractometer.
-
Sample Preparation: Gently pack the 2-Aminopropanamide hydrochloride powder into a sample holder to ensure a flat, uniform surface.
-
Analysis Conditions:
-
Radiation Source: Typically Cu Kα radiation.
-
Scan Range: A 2θ range of 2° to 40° is generally sufficient for fingerprinting organic molecules.
-
Scan Speed: A suitable scan speed should be chosen to obtain a good signal-to-noise ratio.
-
-
Data Analysis: The resulting diffractogram should be analyzed for the positions (2θ) and relative intensities of the diffraction peaks. This pattern can be used to identify the crystalline form and monitor for any changes during stability studies.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of molecules and is sensitive to changes in the chemical environment and solid-state structure. It can be used to identify the compound and detect changes in its chemical structure upon degradation.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an attenuated total reflectance (ATR) accessory.
-
Analysis: Acquire the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 2-Aminopropanamide hydrochloride (e.g., N-H, C=O, C-N stretches). Compare the spectrum of stressed samples to that of a reference standard to detect any chemical changes.
Figure 2: Workflow for Solid-State Characterization.
Forced Degradation Studies: Predicting Degradation Pathways
Forced degradation, or stress testing, is a critical component of stability assessment as mandated by ICH guidelines.[19] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[20][21]
Hydrolytic Degradation
The amide bond in 2-Aminopropanamide hydrochloride is susceptible to hydrolysis under both acidic and basic conditions.[22][23]
-
Sample Preparation: Prepare solutions of 2-Aminopropanamide hydrochloride in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) media.
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Potential Hydrolytic Degradation Pathway: Under acidic or basic conditions, the primary degradation pathway is expected to be the hydrolysis of the amide bond to yield L-alanine and ammonia (or ammonium ion).
Oxidative Degradation
Oxidative degradation can be induced by exposure to oxidizing agents.
-
Sample Preparation: Prepare a solution of 2-Aminopropanamide hydrochloride in a suitable solvent.
-
Stress Conditions: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and store at room temperature or a slightly elevated temperature.
-
Analysis: Monitor the reaction over time using a stability-indicating HPLC method.
Photodegradation
Exposure to light can provide the energy to initiate degradation reactions.
-
Sample Preparation: Expose the solid powder and a solution of 2-Aminopropanamide hydrochloride to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2]
-
Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photodegradation.
-
Analysis: After a defined exposure period, analyze the samples by HPLC to assess the extent of degradation.
Thermal Degradation (Solid State)
This study assesses the stability of the solid powder at elevated temperatures.
-
Sample Preparation: Place the 2-Aminopropanamide hydrochloride powder in a stability chamber.
-
Stress Conditions: Expose the sample to a high temperature (e.g., 60 °C or higher) for an extended period.
-
Analysis: At various time points, analyze the sample for the appearance of degradation products using techniques such as HPLC, and for changes in physical properties using XRPD and FTIR.
Figure 3: Logical Flow for Forced Degradation Studies.
Conclusion: A Pathway to a Stable Drug Substance
The thermodynamic stability of 2-Aminopropanamide hydrochloride is a multifaceted property that requires a systematic and scientifically rigorous approach to its evaluation. This guide has provided a detailed framework for assessing its thermal, hygroscopic, and solid-state stability, as well as for elucidating potential degradation pathways through forced degradation studies. By adhering to the principles and protocols outlined herein, which are grounded in authoritative regulatory guidelines, researchers and drug development professionals can build a comprehensive stability profile for 2-Aminopropanamide hydrochloride. This knowledge is not only crucial for regulatory submissions but also forms the foundation for developing a safe, effective, and stable pharmaceutical product. A thorough understanding of the inherent stability of this API will ultimately contribute to the successful delivery of high-quality medicines to patients.
References
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(2S)-2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 2775816 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
-
L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0. (n.d.). Fengchen Group. Retrieved February 13, 2026, from [Link]
- ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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ICH guidelines for stability studies. (2026, January 7). Oreate AI Blog. Retrieved February 13, 2026, from [Link]
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USP Thermal Analysis Testing for Plastic Components. (n.d.). CS Analytical. Retrieved February 13, 2026, from [Link]
- Callahan, J. C., Cleary, G. W., Elefant, M., Kaplan, G., Kensler, T., & Nash, R. A. (1982). Equilibrium moisture content of pharmaceutical excipients. Drug development and industrial pharmacy, 8(3), 355-369.
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Classification of Hygroscopicity. (2024, March 7). Pharma Growth Hub. Retrieved February 13, 2026, from [Link]
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ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved February 13, 2026, from [Link]
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Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved February 13, 2026, from [Link]
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General Chapters: <891> THERMAL ANALYSIS. (n.d.). uspbpep.com. Retrieved February 13, 2026, from [Link]
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Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Retrieved February 13, 2026, from [Link]
- European Pharmacopoeia (Ph. Eur.) 10th Edition. (2019). Council of Europe.
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved February 13, 2026, from [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced degradation studies. Journal of applied pharmaceutical science, 2(3), 129.
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(2R)-2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 2775814 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
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COA - 2-Aminopropanamide hydrochloride. (n.d.). Retrieved February 13, 2026, from [Link]
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Finally - A USP General Chapter on Temperature Mapping Studies is Official! (2024, August 1). Retrieved February 13, 2026, from [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved February 13, 2026, from [Link]
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
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2-Aminopropionamide, monohydrochloride. (n.d.). SpectraBase. Retrieved February 13, 2026, from [Link]
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mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved February 13, 2026, from [Link]
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X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma. Retrieved February 13, 2026, from [Link]
- Lewis, E. A., & Murphy, K. P. (2005). Differential scanning calorimetry. Current protocols in protein science, Chapter 20, Unit 20.5.
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Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]
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X-ray powder diffraction (XRPD) Analysis. (n.d.). Creative Biostructure. Retrieved February 13, 2026, from [Link]
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Differential Scanning Calorimetry. (n.d.). Coriolis Pharma. Retrieved February 13, 2026, from [Link]
- Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential scanning calorimetry techniques: applications in biology and nanoscience. J Biomol Tech, 21(4), 167-193.
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Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). Retrieved February 13, 2026, from [Link]
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PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. (2017, November 17). ResearchGate. Retrieved February 13, 2026, from [Link]
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Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo. Retrieved February 13, 2026, from [Link]
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dsc.pdf. (n.d.). Alan Cooper. Retrieved February 13, 2026, from [Link]
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Fast Loss on Drying Results through Thermogravimetric Analysis. (2021, July 28). NETZSCH. Retrieved February 13, 2026, from [Link]
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The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020, July 1). Spectroscopy Online. Retrieved February 13, 2026, from [Link]
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<941> X-Ray Powder Diffraction. (2021, April 30). Retrieved February 13, 2026, from [Link]
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Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved February 13, 2026, from [Link]
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Possible mechanisms of the hydrolysis of the amide 2. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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(S)-2-aminopropanamide hydrochloride | C3H9ClN2O | CID 2775816 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
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Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). Retrieved February 13, 2026, from [Link]
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Photodegradation of amiloride in aqueous solution. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
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Studies on photodegradation process of psychotropic drugs: a review. (2016, September 30). Retrieved February 13, 2026, from [Link]
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2. Methodological & Application
Technical Guide: C-Terminal Amidation using 2-Aminopropanamide Hydrochloride
[1][2]
Executive Summary
This guide details the protocol for utilizing 2-Aminopropanamide hydrochloride (L-Alaninamide HCl) as a C-terminal building block in peptide synthesis.[1][2] While standard Solid Phase Peptide Synthesis (SPPS) often utilizes Rink Amide resins to generate C-terminal amides, solution-phase coupling with H-Ala-NH₂[1][2]·HCl remains the gold standard for convergent synthesis, fragment condensation, and the production of specific pharmaceutical intermediates (e.g., Safinamide derivatives).
The hydrochloride salt form provides enhanced stability compared to the free base but requires precise in situ neutralization to restore nucleophilicity without triggering racemization. This document outlines the mechanistic rationale, handling requirements, and validated protocols for high-yield amidation.
Chemical Profile & Strategic Application[2]
Physicochemical Properties
| Property | Specification |
| Chemical Name | (S)-2-Aminopropanamide hydrochloride |
| Formula | C₃H₈N₂O[1][2][3][4][5] · HCl |
| MW | 124.57 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | High: Water, Methanol, DMSO, DMF.[2] Low/Insoluble: DCM, Diethyl ether, Hexanes. |
| Hygroscopicity | Moderate (Store desiccated at +2°C to +8°C) |
Mechanism of Action
In peptide synthesis, H-Ala-NH₂[1][2]·HCl acts as the nucleophile . However, the amine is protonated (
Key Challenge:
-
Solubility Mismatch: H-Ala-NH₂[1][2]·HCl is hydrophilic (soluble in water/DMF), while protected peptide fragments are often hydrophobic (soluble in DCM).
-
Solution: The reaction is best performed in DMF (Dimethylformamide) or a DMF/DCM mixture to ensure homogeneity of both the salt and the hydrophobic acid.
Experimental Protocols
Protocol A: Standard Solution-Phase Coupling (EDC/HOBt)
Best for: Routine synthesis, cost-efficiency, and minimizing racemization.[1]
Reagents Required[1][2][3][5][6][7][8][9][10][11]
-
Carboxylic Component: N-Protected Amino Acid/Peptide (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) (1.0 equiv).[1][2]
-
Coupling Agents: EDC·HCl (1.1 equiv) and HOBt (1.1 equiv).
-
Base: N-Methylmorpholine (NMM) or DIPEA (1.1 equiv).[2] Note: Only enough base to neutralize the HCl salt is required.
-
Solvent: Anhydrous DMF (preferred) or DCM/DMF (4:1 ratio).
Step-by-Step Methodology
-
Activation:
-
Neutralization & Coupling:
-
In a separate vial, dissolve H-Ala-NH₂·HCl (1.1 equiv) in a minimal amount of DMF.
-
Add NMM (1.1 equiv) to the H-Ala-NH₂ solution.[1][2] Critical: Do not use a large excess of base, as this increases the risk of racemization.
-
Transfer the neutralized H-Ala-NH₂ solution dropwise into the activated acid solution at 0°C.
-
-
Reaction:
-
Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature.
-
Stir for 4–12 hours. Monitor reaction progress via TLC or HPLC.
-
-
Workup (Extraction):
-
If the product is hydrophobic (e.g., Boc-Phe-Ala-NH₂):
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[5]
-
Protocol B: High-Efficiency Coupling (HATU)
Best for: Sterically hindered amino acids or rapid synthesis.[1][2]
-
Dissolution: Dissolve N-protected acid (1.0 equiv) and H-Ala-NH₂[1][2]·HCl (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.1 equiv). Note: 1.0 equiv neutralizes the HCl salt; 1.1 equiv activates the HATU cycle.
-
Coupling: Cool to 0°C, then add HATU (1.05 equiv).
-
Reaction: Stir for 1–2 hours at room temperature. (HATU is significantly faster than EDC).
-
Workup: Similar to Protocol A, but requires thorough washing with 5% NaHCO₃ to remove tetramethylurea byproducts.
Visualizing the Workflow
Diagram 1: Reaction Mechanism & Pathway
This flowchart illustrates the critical neutralization step and the convergence of the two fragments.
Caption: Mechanistic pathway for coupling H-Ala-NH₂[1][2]·HCl. Neutralization of the salt is the rate-determining precursor step.[1]
Critical Troubleshooting & Optimization
Solubility Issues
H-Ala-NH₂·HCl is highly polar. If your protected peptide is very hydrophobic (e.g., Fmoc-Leu-Val-OH), it may precipitate when mixed with the salt in pure DCM.[1][2]
-
Solution: Use DMF or NMP as the primary solvent. If DCM is required for the acid, use a solvent mixture (DCM:DMF 1:1) to maintain solubility of the salt.
Racemization Control
While H-Ala-NH₂ is the nucleophile (and thus less prone to racemization than the activated acid), high pH can cause epimerization of the alanine stereocenter over time.[2]
-
Control: Use weak bases like NMM (N-methylmorpholine) or Collidine rather than TEA.[1][2]
-
Stoichiometry: Strictly limit base to 1.0–1.1 equivalents relative to the HCl salt. Excess base promotes base-catalyzed enolization.[1][2]
Order of Addition
Always activate the carboxylic acid before adding the neutralized amine if using EDC/HOBt. This minimizes the time the free amine sits in solution, reducing potential side reactions. For HATU, simultaneous mixing is acceptable due to the fast reaction rate.
References
-
Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
-
El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[2]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link
-
PubChem. (2023). 2-Aminopropanamide hydrochloride (Compound Summary).[1][2][14] National Library of Medicine. Link[2]
-
BenchChem. (2025).[13][15] Solubility of L-alaninamide hydrochloride in water and organic solvents.[1][2][13]Link[2]
Sources
- 1. 7324-05-2|(S)-2-Aminopropanamide|BLD Pharm [bldpharm.com]
- 2. CAS 33208-99-0: L-Alaninamide hydrochloride | CymitQuimica [cymitquimica.com]
- 3. jecibiochem.com [jecibiochem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. peptide.com [peptide.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. chem.uci.edu [chem.uci.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Neutralization and Coupling Strategies for L-Alaninamide Hydrochloride
Abstract & Introduction
L-Alaninamide hydrochloride (H-Ala-NH₂[1][2][3]·HCl) is a critical intermediate in the synthesis of peptide-based pharmaceuticals and bioactive mimetics. As supplied, the hydrochloride salt form stabilizes the amine, preventing oxidation and hygroscopic degradation. However, the protonated ammonium group (
The Challenge: Successful coupling requires the controlled release of the free amine (
-
Incomplete Coupling: Insufficient base leaves unreactive salt, stalling the reaction.
-
Racemization & Side Reactions: Excess base or high pH promotes the racemization of the activated carboxylic acid partner (via oxazolone formation) and can hydrolyze active esters.
This guide details the industry-standard protocols for neutralizing L-Alaninamide HCl, prioritizing in situ methods that maintain the stereochemical integrity of the peptide bond.
Chemical Principles & Causality
The Equilibrium of Neutralization
The neutralization process is governed by the acid-dissociation constant (
Base Selection Matrix
The choice of base dictates the reaction solvent and the risk profile.
| Base | Type | pKa (conj.[4] acid) | Recommended Use | Risk Profile |
| DIPEA (Diisopropylethylamine) | Tertiary Amine | ~10.5 | Standard. General peptide coupling in DMF/DCM. | Low. Steric hindrance minimizes direct nucleophilic attack on active esters. |
| NMM (N-Methylmorpholine) | Tertiary Amine | ~7.4 | Racemization-Sensitive. Use when coupling to Cys/His. | Very Low. Weaker base reduces risk of |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Legacy/General. Less expensive alternative to DIPEA. | Moderate. Less hindered than DIPEA; higher risk of side reactions. |
| Na₂CO₃ / NaHCO₃ | Inorganic | ~10.3 / 6.4 | Schotten-Baumann. Aqueous/Organic biphasic couplings. | Low (if pH controlled). Requires water-miscible or biphasic system. |
Experimental Protocols
Protocol A: In Situ Neutralization (Standard Organic Phase)
Application: Solid Phase Peptide Synthesis (SPPS) and Solution Phase Coupling (DMF/DCM). Rationale: Isolating the free base of L-Alaninamide is impractical due to its high water solubility and hygroscopicity. Neutralizing it directly in the reaction vessel prevents handling losses and degradation.
Reagents:
-
L-Alaninamide HCl (1.0 equiv)[2]
-
Coupling Partner (Carboxylic Acid, pre-activated or with coupling agent)[5][6][7][8][9][10][11]
-
Coupling Reagent (e.g., HATU, EDC/HOBt)
-
Base: DIPEA (Hünig's Base)
-
Solvent: Anhydrous DMF (preferred) or DCM.
Step-by-Step Procedure:
-
Dissolution (The Salt Effect):
-
Weigh L-Alaninamide HCl into the reaction vessel.
-
Add anhydrous DMF (5–10 mL per mmol).
-
Note: The HCl salt may not fully dissolve initially. This is normal. Do not heat to dissolve.[3]
-
-
Neutralization (The Critical Step):
-
Cool the mixture to 0°C (ice bath) to suppress potential exotherms and side reactions.
-
Add exactly 1.0 equivalent of DIPEA relative to the L-Alaninamide HCl.
-
Observation: The mixture should clarify as the free amine is released and the DIPEA·HCl salt (soluble in DMF) forms.
-
Pro-Tip: If using a coupling reagent that produces acid (like EDC·HCl), include additional base only to neutralize that specific acid, but typically, the base is added to the coupling mixture, not the amine alone.
-
-
Coupling:
-
In a separate vessel, activate the carboxylic acid component (1.0–1.2 equiv) with the coupling reagent (e.g., HATU) and base (if required for activation) in DMF.[11]
-
Transfer the activated acid solution into the neutralized L-Alaninamide solution.
-
Why this order? Adding the activated acid to the amine ensures the amine is immediately consumed, reducing the time the free base sits idle, which can lead to air oxidation or dimerization.
-
-
Monitoring:
Protocol B: Schotten-Baumann Conditions (Biphasic)
Application: Scale-up synthesis using Acyl Chlorides or robust Activated Esters. Rationale: Uses inexpensive inorganic bases and water to wash away salts. Best for reactions where the activated acid is stable to hydrolysis for short periods.
Reagents:
-
Acyl Chloride (or Anhydride)[15]
-
Base: Sodium Carbonate (
) or Sodium Bicarbonate ( )[15] -
Solvent: DCM (Dichloromethane) and Water (1:1 ratio)
Step-by-Step Procedure:
-
Aqueous Phase Preparation:
-
Biphasic Setup:
-
Add an equal volume of DCM to the aqueous solution. Vigorously stir to create an emulsion.
-
-
Addition:
-
Dissolve the Acyl Chloride in a small volume of DCM.
-
Add the Acyl Chloride solution dropwise to the rapidly stirring biphasic mixture.
-
Control: Keep temperature < 10°C.
-
-
Workup:
-
Separate layers. The product (amide) will partition into the DCM (or precipitate, depending on solubility). The salts remain in the water.
-
Visualization of Workflows
The following diagram illustrates the decision logic and workflow for the In Situ Neutralization protocol, highlighting the critical control points for scientific integrity.
Caption: Workflow for In Situ Neutralization. Note the critical checkpoint at solubility clarification, indicating successful release of the free amine.
Troubleshooting & Quality Control
Verification of Neutralization
How do you know the HCl is neutralized without isolating the intermediate?
-
Visual Check: In DMF, the suspension of L-Alaninamide HCl usually turns clear upon addition of DIPEA as the organic-soluble DIPEA·HCl salt forms.[20]
-
pH "Headspace" Test: Hold a wet strip of pH paper in the headspace of the reaction vial. It should turn blue (basic) due to trace vapor pressure of the free amine/base. If it remains neutral, insufficient base was added.
Common Pitfalls
-
The "Double Salt" Trap: If coupling to a free carboxylic acid using EDC·HCl, remember that EDC is also a hydrochloride salt. You need base to neutralize the L-Alaninamide HCl and potentially to buffer the reaction, but EDC couplings are pH sensitive (optimal pH 4.5–6.0). Solution: Use Protocol A but switch base to NMM (weaker) and monitor pH strictly to keep it slightly acidic to neutral.
-
Hygroscopicity: L-Alaninamide HCl absorbs water rapidly. Weigh quickly or use a dry box. Water in the reaction consumes active esters (hydrolysis), lowering yield.
References
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction: Mechanism and Conditions.[15][Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[6][8][12] Chemical Reviews, 109(6), 2455-2504. (Cited for general protection/deprotection logic). [Link]
Sources
- 1. L-Alaninamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. CAS 33208-99-0: L-Alaninamide hydrochloride | CymitQuimica [cymitquimica.com]
- 3. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. bachem.com [bachem.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. peptide.com [peptide.com]
- 13. 442950050 [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 17. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 18. youtube.com [youtube.com]
- 19. Schotten-Baumann Reaction [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
preparation of pharmaceutical intermediates using 2-Aminopropanamide HCl
Application Note: Strategic Utilization of 2-Aminopropanamide HCl in Pharmaceutical Synthesis
Executive Summary
2-Aminopropanamide Hydrochloride (L-Alaninamide HCl, CAS: 33208-99-0) is a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and heterocyclic drug cores (e.g., pyrazinones, imidazoles). Its utility stems from the retention of the chiral center (
This guide provides high-fidelity protocols for handling this hygroscopic salt, neutralizing it for nucleophilic applications, and deploying it in three high-value synthetic workflows: Amide Coupling , Heterocyclic Cyclization , and Multicomponent Ugi Reactions .
Chemical Profile & Critical Handling
Compound: (2S)-2-Aminopropanamide Hydrochloride CAS: 33208-99-0 MW: 124.57 g/mol pKa: ~8.02 (Amine conjugate acid)
Handling The "HCl" Factor
The hydrochloride salt form stabilizes the amine, preventing oxidation and polymerization, but it renders the molecule non-nucleophilic.
-
The Trap: Direct addition of the salt to electrophiles without adequate base often results in <5% yield.
-
The Solution: In situ neutralization is preferred over ex situ free-basing (which yields an unstable oil).
Storage Protocol:
-
Hygroscopicity: High. Store in a desiccator at RT.
-
Stability: Stable as solid. Aqueous solutions hydrolyze slowly to alanine at pH >10 or pH <2.
Application Module A: High-Fidelity Amide Coupling (Peptidomimetics)
Objective: Coupling 2-Aminopropanamide HCl to a carboxylic acid drug scaffold (R-COOH) with >98% enantiomeric excess (ee).
Mechanism: The reaction relies on the activation of the carboxylic acid followed by the nucleophilic attack of the neutralized alaninamide. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for its superior reaction kinetics and suppression of racemization compared to EDC/NHS.
Experimental Protocol
Reagents:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
2-Aminopropanamide HCl (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) — Critical: 1 eq neutralizes HCl, 2 eq drives reaction.
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under
. Add DIPEA (1.0 mmol) and HATU (1.1 mmol). Stir at 0°C for 15 minutes. Color change to yellow/orange indicates active ester formation. -
Neutralization & Addition: In a separate vial, dissolve 2-Aminopropanamide HCl (1.1 mmol) in DMF (2 mL) with DIPEA (2.0 mmol). Sonicate if necessary to ensure full dissolution.
-
Coupling: Dropwise add the amine solution to the activated acid mixture at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with:
-
5% LiCl solution (removes DMF)
-
Sat.
(removes unreacted acid) -
0.5M HCl (removes unreacted amine/DIPEA)
-
Brine.
-
-
Purification: Dry over
, concentrate. Recrystallize from EtOAc/Hexane if solid, or flash column (DCM/MeOH).
Visual Workflow:
Caption: HATU-mediated coupling workflow ensuring in-situ neutralization of the HCl salt.
Application Module B: Synthesis of Pyrazinone Heterocycles
Objective: Synthesis of substituted pyrazinones, a common pharmacophore in kinase inhibitors, using Alaninamide as a dinucleophile.
Concept:
Alaninamide contains a 1,2-binucleophilic motif (
Experimental Protocol
Reagents:
-
2-Aminopropanamide HCl (1.0 equiv)
-
Glyoxal (40% aq) or substituted 1,2-diketone (1.2 equiv)
-
Sodium Hydroxide (NaOH) (2.5 equiv)
-
Solvent: Methanol/Water (1:1)
Step-by-Step:
-
Free-Basing: Dissolve 2-Aminopropanamide HCl (5 mmol) in MeOH/Water (10 mL). Cool to -10°C.
-
Condensation: Add NaOH (12.5 mmol) dissolved in minimal water. Stir for 10 min.
-
Addition: Add the 1,2-diketone dropwise.
-
Cyclization: Stir at -10°C for 2 hours, then allow to warm to RT overnight.
-
Workup: Acidify carefully with HCl to pH 5. Extract with EtOAc.
-
Oxidation (Optional): If the intermediate dihydropyrazinone is formed, stir with open air or
to aromatize to the pyrazinone.
Application Module C: Multicomponent Ugi Reaction (4-MCR)
Objective: Rapid generation of diverse peptidomimetic libraries. Relevance: The Ugi reaction assembles four components (Amine, Acid, Aldehyde, Isocyanide) into a bis-amide structure in one pot.[1][2][3]
Experimental Protocol
Reagents:
-
Aldehyde (R-CHO) (1.0 equiv)
-
2-Aminopropanamide HCl (1.0 equiv)
-
Carboxylic Acid (R'-COOH) (1.0 equiv)
-
Isocyanide (R''-NC) (1.0 equiv)
-
Base: Triethylamine (
) (1.0 equiv) -
Solvent: Methanol (0.5 M concentration)
Step-by-Step:
-
Imine Formation: In a round-bottom flask, dissolve 2-Aminopropanamide HCl and
in Methanol. Add the Aldehyde. Stir at RT for 30 minutes to pre-form the imine (Schiff base). Note: Adding molecular sieves (3Å) helps drive this equilibrium. -
Addition: Add the Carboxylic Acid, followed immediately by the Isocyanide.
-
Reaction: Stir at RT for 24 hours.
-
Monitoring: Reaction is complete when Isocyanide odor disappears and TLC shows product spot.
-
Purification: The product often precipitates. Filter and wash with cold ether. If not, evaporate MeOH and purify via silica gel chromatography.
Mechanistic Visualization:
Caption: The Ugi 4-CR pathway: Imine formation followed by insertion and Mumm rearrangement.
Analytical Data Summary
Typical Specifications for High-Quality Intermediate:
| Test Parameter | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Purity | HPLC (C18, 210 nm) | ≥ 98.0% |
| Chiral Purity | Chiral HPLC | ≥ 99.0% ee (L-isomer) |
| Water Content | Karl Fischer | < 1.0% (Very Hygroscopic) |
| Identity | 1H-NMR (D2O) | Consistent with structure |
| Chloride Content | Titration | 28.0% – 29.0% (Theoretical: 28.5%) |
References
-
BenchChem. (2025).[4] (2R)-2-Aminopropanamide Hydrochloride: A Comprehensive Technical Guide. Retrieved from
-
National Institutes of Health (PMC). (2017). Design, synthesis and biological activity of pyrazinamide derivatives. Retrieved from
-
Wikipedia. (2023). Ugi Reaction Mechanism and Applications. Retrieved from
-
Organic Chemistry Portal. (2023). Ugi Reaction: Multicomponent Synthesis. Retrieved from
-
ChemicalBook. (2025). L-Alaninamide hydrochloride Properties and Suppliers. Retrieved from
Sources
Application Note: Precision Amidation Strategies Using H-Ala-NH2·HCl in Solid-Phase Synthesis
Part 1: Strategic Context & Technical Rationale
The "Inverse" Coupling Challenge
In standard Solid-Phase Peptide Synthesis (SPPS), the resin acts as the nucleophile (amine) attacking the incoming electrophile (activated Fmoc-amino acid). However, utilizing H-Ala-NH2·HCl (L-Alanine amide hydrochloride) flips this paradigm. Here, the resin-bound peptide acts as the electrophile (carboxylic acid), and the H-Ala-NH2·HCl in solution acts as the nucleophile.
This reagent is critical for:
-
Side-Chain Derivatization: Converting Aspartate/Glutamate side chains into complex amides (e.g., introducing an Alanine spacer on a side chain).
-
C-Terminal Functionalization: Attaching a C-terminal amide cap to a peptide synthesized on a linker that generates a carboxyl group (e.g., PAM, Wang, or 2-CTC resins) without using Rink Amide resin.
-
Fragment Condensation: acting as the N-terminal partner in convergent synthesis strategies.
Critical Parameter: The "Hidden" Acid
The hydrochloride salt (HCl) form provides stability to the reagent but introduces a stoichiometric trap.
-
The Trap: H-Ala-NH2·HCl is not nucleophilic. It must be deprotonated to H-Ala-NH2 to react.
-
The Failure Mode: Standard protocols often calculate base (DIEA/NMM) relative to the coupling reagent (e.g., HATU). If you do not account for the HCl attached to the alanine, the system becomes acidic, protonating the amine and quenching the coupling reaction.
-
The Solution: You must apply the
Rule for base equivalents, where is the standard amount required for activation, plus one full equivalent to neutralize the salt.
Part 2: Detailed Protocol
Reagent Preparation & Solubility
H-Ala-NH2·HCl is a polar, zwitterionic salt. It exhibits poor solubility in pure Dichloromethane (DCM) and moderate solubility in Dimethylformamide (DMF).
| Parameter | Specification | Notes |
| Solvent System | DMF or NMP (Anhydrous) | Avoid DCM; salt will precipitate. |
| Concentration | 0.2 M - 0.5 M | Higher concentrations favor kinetics but risk aggregation. |
| Base | DIEA (Diisopropylethylamine) | Preferred over NMM for better basicity in this context. |
| Activator | HATU or PyBOP | Phosphonium/Uronium salts are superior to carbodiimides (DIC) for this specific amidation. |
Step-by-Step Coupling Workflow
Objective: Couple H-Ala-NH2·HCl to a resin-bound Carboxylic Acid (Resin-COOH).
Step 1: Resin Preparation
Ensure the resin-bound carboxyl group is accessible. If the carboxyl is on a side chain (e.g., Asp/Glu), ensure the orthogonal protecting group (e.g., O-Allyl, ODmab) has been removed and the resin washed thoroughly (3x DMF, 3x DCM, 3x DMF).
Step 2: Activation (Pre-activation is Critical)
Unlike standard SPPS, we activate the resin, not the solution.
-
Drain the resin vessel.
-
Add HATU (0.95 eq relative to Resin-COOH) dissolved in DMF.
-
Add DIEA (2.0 eq relative to Resin-COOH).
-
Agitate for 2–5 minutes .
-
Why? This forms the activated ester (OAt-ester) on the resin.[1] We use slightly less HATU than resin sites to prevent capping the amine salt in the next step with excess HATU.
-
Step 3: Salt Neutralization & Addition
While the resin is activating, prepare the nucleophile solution in a separate vial:
-
Weigh H-Ala-NH2·HCl (2.0 – 5.0 eq relative to Resin-COOH).
-
Dissolve in minimum DMF.
-
Crucial Step: Add DIEA equal to the molar amount of the salt (1.0 eq relative to H-Ala-NH2·HCl).
-
Observation: The solution may warm slightly. Ensure it is fully dissolved.
-
-
Add this neutralized solution to the reaction vessel containing the activated resin.
Step 4: Coupling Reaction[1][2]
-
Agitate at Room Temperature for 2–4 hours .
-
Optional: For difficult sequences or sterically hindered resins, heat to 40°C (microwave or conventional).
Step 5: Washing[2]
Part 3: Validation & QC (Self-Validating Systems)
Since we are coupling an amine to a resin-bound acid, the standard Kaiser test (which checks for resin-bound amines) is inverted .
| Test Method | Target | Pre-Coupling Result | Post-Coupling Result | Interpretation |
| Malachite Green | Free COOH | Green/Blue (Positive) | Clear/Yellow (Negative) | Loss of color indicates the carboxyls have been consumed (successful amidation). |
| Kaiser Test | Free Amines | Yellow (Negative) | Yellow (Negative)* | Useless here: The resin has no amines before or after (the amine is in solution). |
| Micro-Cleavage | Product Mass | N/A | Mass = Target + 71 Da | Cleave 5mg resin; run LC-MS. Look for mass shift corresponding to Ala-NH2 addition (+71.04 Da). |
Part 4: Workflow Visualization
The following diagram illustrates the kinetic pathway and the critical neutralization step required to prevent "Salt-Lock" (failure due to protonation).
Figure 1: Convergent workflow for coupling H-Ala-NH2·HCl. Note the parallel preparation of the activated resin and the neutralized amine solution.
Part 5: Troubleshooting Guide
Issue: Incomplete Coupling (Malachite Green remains positive)
-
Cause 1: Insufficient Base. The HCl in the reagent consumed your base, leaving the amine protonated (
), which is non-nucleophilic. -
Cause 2: Steric Hindrance.
-
Fix: Switch from HATU to PyAOP (pyridine analog of PyBOP) or re-couple using a higher temperature (50°C).
-
-
Cause 3: Solvent Incompatibility.
-
Fix: If the reaction mixture looks cloudy, the salt has precipitated. Add DMSO (up to 20% v/v) to the DMF to improve solubility of the zwitterion.
-
Issue: Racemization of the Resin-Bound Amino Acid[1]
-
Context: If you are coupling H-Ala-NH2 to the C-terminus of a peptide (e.g., Resin-Linker-Phe-COOH), the activation of Phe-COOH can lead to racemization (loss of chirality at the Phe alpha-carbon) due to oxazolone formation.
-
Fix: Use DIC/HOBt instead of HATU/DIEA for the activation step. HATU is extremely potent but increases racemization risk during segment condensation.
References
-
Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols.[6][7] Humana Press. (Defines standard activation cycles and salt handling).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][8] Chemical Reviews, 109(6), 2455-2504. Link (Context on side-chain protection/deprotection prior to amidation).
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link (Mechanistic insight into HATU/DIEA coupling with salts).
-
Merck/Sigma-Aldrich. "Product Specification: L-Alaninamide hydrochloride." Link (Physical properties and solubility data).
Sources
3.[1][2][3][4] Troubleshooting & Optimization
preventing racemization of L-Alaninamide hydrochloride during synthesis
Technical Support Center: High-Purity Synthesis of L-Alaninamide Hydrochloride
Executive Summary
You are encountering challenges with the optical purity of L-Alaninamide Hydrochloride. This is a common issue; while the hydrochloride salt is stable, the intermediate free base and the reaction conditions required to form the amide bond are highly susceptible to racemization.
This guide moves beyond generic advice. It provides a mechanistically grounded protocol where every step is designed to suppress the specific pathway of chiral inversion (enolization).[1]
Module 1: The Enemy – Mechanisms of Racemization[2][3][4][5]
To prevent racemization, you must understand how it occurs.[1] For L-Alaninamide, the primary risk is base-catalyzed
The Mechanism
The
Critical Insight: The risk is highest when the amine is unprotonated (free base) and the temperature is elevated.
Figure 1: The Base-Catalyzed Racemization Pathway. Note that the planar enolate destroys stereochemistry.
Module 2: The "Golden Path" Synthesis Protocol
Do not use generic amide coupling reagents (DCC/EDC) unless necessary.[1] For L-Alaninamide HCl, the Methyl Ester-Ammonolysis Route is the industrial standard for high optical purity, provided you control the temperature.[1]
Protocol: L-Alanine L-Alaninamide HCl[7]
| Step | Action | Critical Process Parameter (CPP) | Why? (The Science) |
| 1. Esterification | Suspend L-Alanine in MeOH. Add | Anhydrous conditions. | Water hydrolyzes the ester back to acid. |
| 2. Isolation | Evaporate MeOH/ | Complete removal of acid. | Residual acid will neutralize the ammonia in the next step, reducing yield.[1] |
| 3. Ammonolysis | Dissolve ester in MeOH. Saturate with | Temp | CRITICAL: High temp accelerates enolization (racemization) faster than amidation. |
| 4.[1] Reaction Time | Seal vessel. Stand for 12-24h. | Do not exceed 24h. | Prolonged exposure to basic |
| 5. Stabilization | Evaporate | pH target: ~1.5. | Converts unstable free base to stable HCl salt immediately. |
| 6. Crystallization | Add Acetone to the acidic MeOH solution. | Slow addition. | L-Alaninamide HCl is insoluble in acetone; impurities stay in solution. |
Process Workflow Diagram
Figure 2: Synthesis workflow highlighting the Critical Control Point (CPP) at the ammonolysis stage.[1]
Module 3: Troubleshooting Guide (Q&A)
Q1: My specific rotation is lower than the literature value (
-
Diagnosis: Racemization occurred during the ammonolysis step.[4]
-
Root Cause: The temperature likely spiked during the addition of ammonia (which is exothermic) or the reaction sat too long.
-
Fix: Use an ice bath (
) during saturation. Do not let the reaction exceed . Ensure the reaction time does not exceed 24 hours.
Q2: I am using a coupling reagent (EDC/NHS) instead of the methyl ester method, and I see racemization.
-
Root Cause: Carbodiimides (EDC/DCC) activate the acid so strongly that it cyclizes into an oxazolone, which is highly prone to racemization.[1]
-
Fix: You must use a suppressor additive. Add HOBt (1-hydroxybenzotriazole) or Oxyma Pure to the reaction mixture before adding the coupling reagent.[1] These form a safer active ester that resists racemization [1].[6][7][8]
Q3: The product is hygroscopic and sticky.
-
Diagnosis: Residual HCl or incomplete salt formation.
-
Fix: Ensure you wash the final crystals with cold acetone. Dry under vacuum over
or silica. L-Alaninamide HCl is hygroscopic; store it in a desiccator.
Q4: Can I use aqueous ammonia (
-
Diagnosis: Hydrolysis competition.
-
Risk: Water competes with ammonia as a nucleophile. You will hydrolyze your ester back to L-Alanine (starting material) rather than forming the amide.[1]
-
Fix: Use Methanolic Ammonia (7N
in MeOH) or bubble dry gas.[1] Avoid water until the workup.
Module 4: Analytical Validation
You cannot assume purity; you must prove it.
1. Polarimetry (Self-Validation)
-
Standard:
to [1] -
Conditions:
(2g/100mL) in Water or dilute HCl [2].[1] -
Note: If your value is
, significant racemization has occurred.[1]
2. HPLC (Chiral Purity)
-
Column: Crown ether-based chiral column (e.g., Crownpak CR(+)).[1]
-
Mobile Phase: Perchloric acid (pH 1.[1]5) is typical for amino acid amides to ensure protonation.[1]
-
Detection: UV at 200-210 nm (Amide bond absorption).[1]
References
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
-
GuideChem. (2024).[1] Preparation method of L-alaninamide hydrochloride (Patent CN108069867A).[1]Link[1]
-
BenchChem. (2025).[1][3][9] Preventing racemization of Ala-Ala-OMe during synthesis.Link[1][2][3][9]
-
National Institutes of Health (NIH). (2024).[1] Racemization during aminolysis of activated esters.[4][7]Link[1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
removing unreacted 2-Aminopropanamide hydrochloride from crude peptides
Ticket ID: #PEP-PUR-0042 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Peptide Purification Technical Support Center. You are likely dealing with 2-Aminopropanamide hydrochloride (H-Ala-NH2·HCl), a common reagent or byproduct in the synthesis of C-terminal amide peptides.
This molecule is a small, highly polar, cationic salt (MW: 124.57 g/mol ). Its physicochemical profile—high water solubility and low lipophilicity—presents a specific set of challenges during purification.[1] It often co-elutes with hydrophilic peptides in the void volume of RP-HPLC or resists extraction in aqueous workups.
This guide provides three distinct workflows to remove this impurity, selected based on your peptide's solubility and protection status.
Visual Decision Matrix
Before proceeding, determine the best workflow for your specific crude mixture using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal purification method based on peptide solubility and protecting group status.
Module 1: Liquid-Liquid Extraction (For Hydrophobic Peptides)
Applicability: Best for protected peptides or hydrophobic sequences soluble in organic solvents (DCM, EtOAc).
The Science (Causality)
H-Ala-NH2 is an amine with a
Protocol: The Acidic Wash
-
Dissolution: Dissolve your crude peptide in a minimal amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Tip: If solubility is poor, add small amounts of Trifluoroethanol (TFE) or Methanol, but keep it <10% to prevent emulsion.
-
-
Acidic Wash: Wash the organic layer 3 times with 1M KHSO4 or 0.1M HCl .
-
Brine Wash: Wash once with saturated NaCl (Brine) to remove residual acid and break potential emulsions.
-
Drying: Dry the organic layer over anhydrous
, filter, and evaporate.
Validation Check: Run a TLC (System:
Module 2: Chromatography (For Hydrophilic Peptides)
Applicability: Best for final crude peptides (deprotected) that are water-soluble and cannot be extracted.
The Science (Void Volume Exploitation)
In Reversed-Phase HPLC (RP-HPLC), retention is driven by hydrophobic interaction.[4] H-Ala-NH2·HCl is extremely polar. On a standard C18 column, it will not interact with the stationary phase and will elute in the Void Volume (
Protocol: The "Void" Separation
System: Preparative RP-HPLC (C18 Column). Mobile Phase A: Water + 0.1% TFA.[4][5] Mobile Phase B: Acetonitrile + 0.1% TFA.[4][5]
-
Equilibration: Equilibrate the column at 0% to 2% Solvent B (High aqueous). Do not start at higher organic concentrations.
-
Loading: Inject the sample dissolved in Mobile Phase A.
-
The "Hold" Step: Maintain isocratic flow at 0-2% B for 5–10 minutes.
-
Observation: You will see a large injection peak immediately. This is the H-Ala-NH2·HCl.
-
-
Gradient Start: After the UV signal returns to baseline, begin the gradient ramp (e.g., 2%
40% B over 30 mins). -
Collection: The peptide will elute later in the gradient.
Table 1: Troubleshooting HPLC Separation
| Issue | Cause | Solution |
|---|---|---|
| Peptide co-elutes with salt | Peptide is too hydrophilic (e.g., Poly-Arg/Lys). | Switch to SCX (Strong Cation Exchange) chromatography. The peptide (+Z charge) will bind stronger than the impurity (+1 charge). |
| Broad salt peak | Overloading or pH mismatch. | Ensure sample pH is < 3 before injection. |
Module 3: Chemical Scavenging (For Solution Phase Synthesis)
Applicability: strictly for N-terminally protected peptide intermediates in solution. WARNING: Do NOT use this on free amines (deprotected peptides), or you will permanently modify your product.
The Science (Chemoselectivity)
If extraction is insufficient (e.g., "raggy" layers) and HPLC is not feasible for an intermediate, use a Polymer-Supported Scavenger . An aldehyde-functionalized resin will react selectively with the primary amine of H-Ala-NH2 to form an imine (Schiff base), effectively tethering the impurity to the solid bead.
Protocol: Resin Capture
-
Reagent: Use 4-Benzyloxybenzaldehyde polystyrene resin or a standard Isocyanate resin .
-
Stoichiometry: Add 3–5 equivalents of resin relative to the estimated amount of amine impurity.
-
Incubation: Agitate gently (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature in DCM or DMF.
-
Filtration: Filter off the resin. The H-Ala-NH2 is now chemically bound to the beads.
-
Filtrate: The filtrate contains your pure, protected peptide.
FAQ: Frequently Asked Questions
Q: Can I use dialysis to remove H-Ala-NH2·HCl? A: Yes, but only if your peptide is significantly larger (>1.5 kDa). Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) of 500–1000 Da. H-Ala-NH2 (124 Da) will diffuse out; the peptide will stay in. For short peptides (<10 amino acids), dialysis will result in product loss.
Q: I see a peak at 214nm but not 280nm. Is this my impurity? A: Likely yes. H-Ala-NH2 has a peptide bond (amide) which absorbs at 210–220nm, but it lacks aromatic rings (Trp, Tyr, Phe) required for 280nm absorption.
Q: Why is the impurity persisting even after lyophilization? A: H-Ala-NH2·HCl is a non-volatile salt. It will not sublime during freeze-drying. You must remove it chromatographically or via extraction before the final lyophilization step.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][6] Chemical Reviews. (Grounding: General principles of protection/deprotection and impurity management).
-
PubChem. (2025).[7][8] "2-Aminopropanamide hydrochloride Compound Summary." National Library of Medicine. (Grounding: Physicochemical properties, MW, and solubility data).
-
Biotage. (2023).[1][3] "How to purify hydrophilic peptides." Biotage Blog. (Grounding: Strategies for polar peptide separation and flash chromatography).
-
Phenomenex. (2024). "HPLC Tech Tip: Approach to Peptide Analysis." Phenomenex Knowledge Center. (Grounding: HPLC method development for peptides vs. small molecules).
-
Bachem. (2024). "Peptide Purification Process & Methods: An Overview." Bachem Technical Guides. (Grounding: Industrial standard purification workflows).
Sources
- 1. biotage.com [biotage.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03112D [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 12317286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-2-aminopropanamide hydrochloride | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. Validation & Comparative
1H NMR Spectrum Analysis of 2-Aminopropanamide Hydrochloride: A Comparative Analytical Guide
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Aminopropanamide Hydrochloride (L-Alaninamide HCl), designed for analytical chemists and drug development professionals.
Executive Summary & Structural Context
2-Aminopropanamide Hydrochloride (H-Ala-NH₂[1][2][3][]·HCl) is a critical amino acid derivative used as a building block in peptidomimetics and as a chiral resolving agent. Unlike its parent amino acid (L-Alanine), the C-terminus is amidated, altering its electronic environment and solubility profile.
This guide analyzes the product's NMR "performance"—defined here as spectral resolution and structural confirmability—against two key alternatives:
-
Solvent Alternative: Deuterium Oxide (
) vs. Dimethyl Sulfoxide ( ).[5] -
Structural Alternative: L-Alanine Methyl Ester Hydrochloride (H-Ala-OMe·HCl).
Molecular Connectivity & Proton Environment
The following diagram illustrates the connectivity and distinct proton environments analyzed in this guide.
Figure 1: Connectivity map highlighting the four distinct proton environments in H-Ala-NH₂·HCl.
Experimental Protocol: Ensuring Spectral Fidelity
To achieve the "Reference Quality" spectrum described below, strict adherence to solvent choice is required.
Methodological Causality
-
Why DMSO-d6? The primary analytical challenge with hydrochloride salts of amino amides is the lability of the ammonium (
) and amide ( ) protons. In protic solvents like or , these protons undergo rapid exchange with deuterium, disappearing from the spectrum. is a polar aprotic solvent that slows this exchange, rendering these critical diagnostic peaks visible. -
Concentration: 10-15 mg/mL is optimal. Higher concentrations can induce viscosity broadening; lower concentrations may lose the minor amide rotamer splitting.
Step-by-Step Workflow
-
Preparation: Weigh 10 mg of H-Ala-NH₂·HCl into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical: Ensure the DMSO is "dry" (stored over molecular sieves). Water in DMSO appears at ~3.33 ppm and can broaden exchangeable signals.
-
-
Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.
-
Acquisition: Run standard proton sequence (zg30) with D1 (relaxation delay)
1.0 sec to ensure accurate integration of the slow-relaxing amide protons.
Detailed Spectral Assignment (DMSO-d6)
The following data represents the standard performance of the product in DMSO-d6 at 400 MHz.
| Proton Group | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| 8.20 - 8.30 | Broad Singlet | 3H | - | Ammonium protons.[6] Broad due to quadrupolar relaxation of Nitrogen and intermediate exchange rates. | |
| 7.82 | Broad Singlet | 1H | - | Amide proton trans to Oxygen (restricted rotation). | |
| 7.55 | Broad Singlet | 1H | - | Amide proton cis to Oxygen. | |
| 3.85 - 3.95 | Quartet | 1H | ~7.0 | Methine proton. Deshielded by | |
| 1.38 | Doublet | 3H | ~7.0 | Methyl group. Coupled to |
Note on Amide Splitting: The amide group (
Comparative Analysis: Product vs. Alternatives
This section objectively compares H-Ala-NH₂·HCl against common alternatives to guide method selection.
Comparison 1: Solvent Performance ( vs. )
Scenario: A researcher needs to confirm the full structure (including the salt form and amidation).
| Feature | DMSO-d6 (Recommended) | D2O (Alternative) | Implication |
| Visible (~8.2 ppm) | Absent (Exchanged) | D2O cannot confirm the hydrochloride salt form directly via proton NMR. | |
| Visible (Split peaks) | Absent (Exchanged) | D2O cannot distinguish the Amide from the Acid (COO-) easily without Carbon NMR. | |
| ~3.90 ppm | ~4.05 ppm | Slight shift due to solvent polarity and H-bonding. | |
| Water Artifact | ~3.33 ppm (distinct) | ~4.79 ppm (HDO) | HDO peak in D2O can overlap with alpha-protons in some peptides. |
Verdict: Use DMSO-d6 for structural characterization. Use D2O only if solubility in DMSO is poor (rare for this salt) or if studying non-exchangeable backbone dynamics.
Comparison 2: Structural Analog (Amide vs. Ester)
Scenario: Distinguishing the product from its synthetic precursor or analog, L-Alanine Methyl Ester HCl (H-Ala-OMe·HCl).
| Proton | H-Ala-NH₂[1][2][3][][7]·HCl (Product) | H-Ala-OMe·HCl (Alternative) | Differentiation Key |
| C-Terminus | 2x Singlets (7.5, 7.8 ppm) | 1x Strong Singlet (~3.70 ppm) | The Methyl Ester ( |
| ~3.90 ppm | ~4.15 ppm | The Ester group is more electron-withdrawing than the Amide, shifting the alpha-proton further downfield. | |
| ~1.38 ppm | ~1.45 ppm | Minor difference, but consistently observable. |
Troubleshooting & Decision Logic
Use the following decision tree to optimize your NMR workflow for this compound.
Figure 2: Decision logic for solvent selection based on analytical goals.
Common Artifacts
-
Water Suppression: In DMSO, the water peak appears at 3.33 ppm . It typically does not overlap with the H-Ala-NH₂ signals (
at 3.9, at 1.4). However, "wet" DMSO can cause proton exchange broadening, merging the amide doublets into a single lump. -
Impurity - Alanine (Free Acid): If hydrolysis occurs, look for the loss of amide peaks and a shift of the
upfield (closer to 3.7 ppm). -
Impurity - Dimer (Ala-Ala-NH2): Look for a second set of doublets and quartets with slightly different chemical shifts and a new amide peak pattern.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733257, Alanine methyl ester hydrochloride. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[8] (Provides standard solvent shift data for DMSO/D2O comparison). Retrieved from [Link]
-
SDBS. Spectral Database for Organic Compounds, SDBS No. 1667 (L-Alanine). (Used for comparative free acid shifts). Retrieved from [Link]
Sources
- 1. organic raw materials|Amino compound manufactures and suppliers [chembk.com]
- 2. 14618-80-5 | (R)-2-((Benzyloxy)methyl)oxirane | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. rsc.org [rsc.org]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. rsc.org [rsc.org]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. scs.illinois.edu [scs.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
